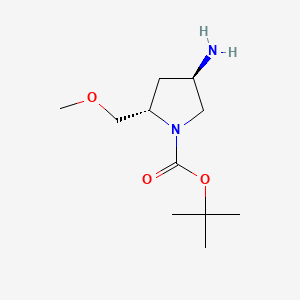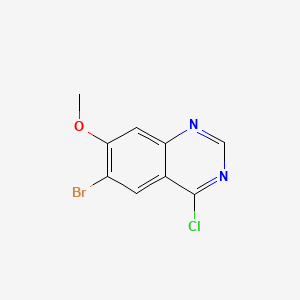
6-Bromo-4-chloro-7-methoxyquinazoline
Übersicht
Beschreibung
6-Bromo-4-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O . It has an average mass of 273.514 Da and a monoisotopic mass of 271.935211 Da .
Synthesis Analysis
The synthesis of 6-Bromo-4-chloro-7-methoxyquinazoline involves heating a mixture to 80 °C for 2 hours, then concentrating it. The residue is partitioned with ethyl acetate and saturated aqueous sodium bicarbonate. The organic phase is washed with brine then dried over anhydrous sodium sulfate, filtered and concentrated to give 6-bromo-4-chloro-7-methoxyquinazoline (36 mg, 62% yield) as a brown solid .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-chloro-7-methoxyquinazoline consists of 9 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
6-Bromo-4-chloro-7-methoxyquinazoline has a density of 1.7±0.1 g/cm3, a boiling point of 371.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 59.4±3.0 kJ/mol and a flash point of 178.5±26.5 °C . The compound has a molar refractivity of 59.5±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 162.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimalarial and Antiviral Properties
6-Bromo-4-chloro-7-methoxyquinazoline, while not directly mentioned, falls under the chemical family of quinolines, which have been extensively researched for their potential in treating various diseases. Chloroquine (CQ) and its derivatives, as part of the quinoline family, have been widely known for their antimalarial effects. Recent studies have explored the biochemical properties of these compounds, leading to their repurposing for the management of infectious and noninfectious diseases, including their potential application in cancer therapy when used as part of a combination chemotherapy (Njaria, Okombo, Njuguna, & Chibale, 2015).
Antioxidant Activity
The exploration of antioxidants for their health benefits has led to the examination of various compounds, including quinolines. Analytical methods to determine the antioxidant activity of such compounds highlight their significance in fields ranging from food engineering to medicine. These methods include the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, which assess the capability of compounds to act against oxidative stress (Munteanu & Apetrei, 2021).
Environmental Remediation
Quinoline derivatives have also been studied for their application in environmental remediation. The degradation of organic pollutants, which are often challenging due to their recalcitrant nature, can be addressed using enzymes in the presence of redox mediators. This enzymatic approach enhances the degradation efficiency of pollutants, showcasing the potential of quinoline compounds in treating industrial effluents and contributing to environmental sustainability (Husain & Husain, 2007).
Anticancer Research
The anticancer properties of quinoline derivatives have been a subject of interest due to their ability to chelate metals and interact with various biological targets. Studies on 8-hydroxyquinoline and its derivatives have shown promising results in the development of novel drug molecules for the treatment of life-threatening diseases, including cancer. These compounds' metal chelation properties further enhance their potential as drug candidates for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Eigenschaften
IUPAC Name |
6-bromo-4-chloro-7-methoxyquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBHWVYJORNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


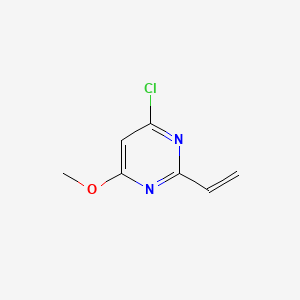

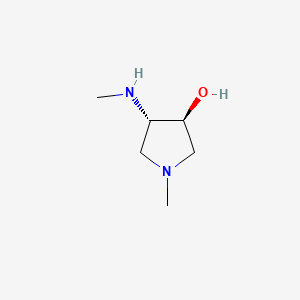

![1-(4-(4-Tert-butyl thiazol-2-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)-3-ethylurea](/img/structure/B567201.png)
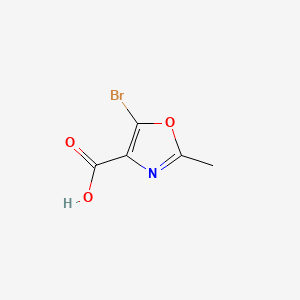


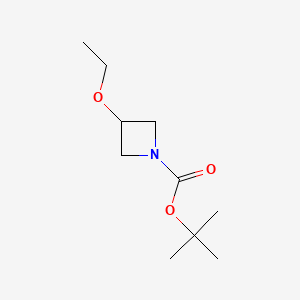
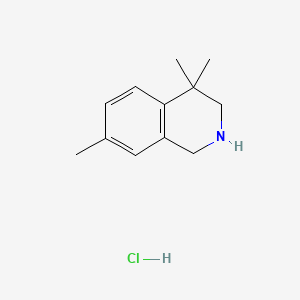

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567213.png)
